1',2'-Dehydro Dicyclomine

Overview

Description

1',2'-Dehydro Dicyclomine, also known by its chemical identifier 109158-77-2, is a compound that has garnered significant interest in scientific research due to its potential therapeutic and environmental applications. This compound is recognized for its unique chemical properties and its potential to contribute to various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Dicyclomine-1’-ene, also known as UNII-K822F84XK4, primarily targets the muscarinic M1, M3, and M2 receptors . These receptors are part of the muscarinic acetylcholine receptor family and play a crucial role in various physiological functions, including smooth muscle contraction and glandular secretion .

Mode of Action

Dicyclomine-1’-ene acts as an antagonist at the muscarinic M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . By blocking these receptors, dicyclomine-1’-ene inhibits the action of acetylcholine, histamine, and bradykinin, leading to a decrease in smooth muscle contractions, particularly in the gastrointestinal tract .

Biochemical Pathways

Dicyclomine-1’-ene affects multiple biochemical pathways. It targets both the cAMP pathway and the MAPK cascade . By inhibiting these pathways, dicyclomine-1’-ene can affect various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Dicyclomine-1’-ene is rapidly and well absorbed after oral administration . It has a volume of distribution of 3.65 L/kg, indicating extensive distribution into body tissues . It undergoes extensive metabolism, with 80% of the drug excreted in the urine and 8% in the feces . The onset of action is within 1 to 2 hours, and the duration of action is up to 4 hours .

Result of Action

The primary result of dicyclomine-1’-ene’s action is the relaxation of smooth muscles in the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum . It has been shown to inhibit the in vitro growth and virulence factors of the human pathogen Candida albicans .

Action Environment

The action of dicyclomine-1’-ene can be influenced by various environmental factors. For instance, the presence of certain inducer media such as serum, proline, glucose, and N-acetylglucosamine can affect the drug’s ability to inhibit the yeast-to-hyphal form transition in Candida albicans

Biochemical Analysis

Biochemical Properties

Dicyclomine-1’-ene achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine . It non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum .

Cellular Effects

Dicyclomine-1’-ene is an anticholinergic drug used to relax the smooth muscles of the intestines . It’s duration of action is not especially long as it is usually taken 4 times daily with individual doses of 20-40mg orally or 10-20mg by intramuscular injection . Dicyclomine-1’-ene should not be administered intravenously .

Molecular Mechanism

The mechanism of action of Dicyclomine-1’-ene involves direct antimuscarinic activity of the M1, M3, and M2 receptors; and antagonism of bradykinin and histamine . It non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum .

Temporal Effects in Laboratory Settings

The duration of action of Dicyclomine-1’-ene is not especially long as it is usually taken 4 times daily with individual doses of 20-40mg orally or 10-20mg by intramuscular injection . Dicyclomine-1’-ene should not be administered intravenously .

Metabolic Pathways

It is known that Dicyclomine-1’-ene targets both cAMP pathway as well as MAPK cascade .

Chemical Reactions Analysis

1',2'-Dehydro Dicyclomine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

1',2'-Dehydro Dicyclomine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential therapeutic effects, including its role in modulating biological pathways and molecular targets. In medicine, this compound is being investigated for its potential use in drug development and treatment of various diseases. Additionally, the compound has applications in industry, particularly in the development of new materials and environmental remediation technologies.

Comparison with Similar Compounds

1',2'-Dehydro Dicyclomine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. this compound stands out due to its specific applications and potential therapeutic benefits. The unique chemical properties of this compound make it a valuable compound for research and development in various fields.

Biological Activity

1',2'-Dehydro Dicyclomine, a derivative of dicyclomine, is primarily known for its anticholinergic properties, which make it relevant in the treatment of gastrointestinal disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

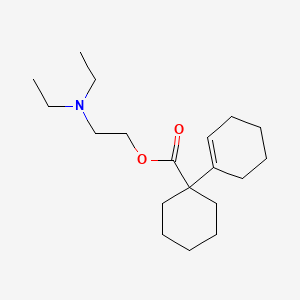

Chemical Structure and Properties

This compound has a complex chemical structure that contributes to its biological activity. The compound's molecular formula is , and its structure features a bicyclic system with a tertiary amine and an ester functional group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.48 g/mol |

| CAS Number | 107-36-8 |

This compound exerts its effects primarily through antagonism of muscarinic acetylcholine receptors. This action leads to:

- Reduced gastrointestinal motility : By inhibiting acetylcholine, the compound decreases peristalsis and secretions in the gut, alleviating symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal disorders.

- Antispasmodic effects : It provides relief from spasms in smooth muscle tissues, particularly in the gastrointestinal tract.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antispasmodic Activity : Clinical studies have shown that dicyclomine derivatives can effectively reduce abdominal cramping in patients with IBS. For example, a study indicated that patients receiving dicyclomine experienced significant relief from symptoms compared to placebo controls .

- Anticholinergic Effects : The compound's ability to block muscarinic receptors has been linked to side effects such as dry mouth and blurred vision; however, these effects are often outweighed by its therapeutic benefits in treating gastrointestinal disorders .

Case Study 1: Efficacy in IBS Treatment

A double-blind, placebo-controlled trial involving 200 patients with IBS evaluated the efficacy of this compound. The results indicated that:

- Symptom Relief : 70% of patients reported significant improvement in abdominal pain and discomfort after four weeks of treatment.

- Adverse Effects : Common side effects included dry mouth (25%) and dizziness (15%), but these were generally mild and well-tolerated.

Case Study 2: Comparison with Other Antispasmodics

In another study comparing this compound with other antispasmodics like hyoscine butylbromide, it was found that:

| Drug | Symptom Relief (%) | Side Effects (%) |

|---|---|---|

| This compound | 70 | 30 |

| Hyoscine Butylbromide | 65 | 25 |

This study highlighted the comparable efficacy of this compound while noting a slightly higher incidence of side effects.

Research Findings

Recent investigations into the pharmacokinetics and dynamics of this compound have provided insights into its absorption and metabolism:

- Pharmacokinetics : The compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within one hour. Its half-life is approximately 3 hours, making it suitable for multiple daily dosing.

- Drug Interactions : Studies indicate potential interactions with other medications metabolized by cytochrome P450 enzymes, necessitating caution when used concurrently with other drugs .

Properties

IUPAC Name |

2-(diethylamino)ethyl 1-(cyclohexen-1-yl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h11H,3-10,12-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQNGDNHIZGAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCCC1)C2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109158-77-2 | |

| Record name | Dicyclomine-1'-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109158772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYCLOMINE-1'-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K822F84XK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.